3-Methoxy-5-(methylsulfonyl)-2-pyridinamine
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Overview
Description
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine is a chemical compound with a unique structure that includes a methoxy group, a methylsulfonyl group, and a pyridinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amine group.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Sulfonylation: Introduction of a methylsulfonyl group to the aromatic ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the methoxy or sulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyridinamine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methoxy-5-(methylsulfonyl)-2-pyridinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-methylphenol
- 3-Hydroxy-5-methoxytoluene
- 5-Methoxy-m-cresol
Uniqueness
Compared to similar compounds, 3-Methoxy-5-(methylsulfonyl)-2-pyridinamine is unique due to the presence of both a methoxy group and a methylsulfonyl group on the pyridinamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-methoxy-5-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-5(13(2,10)11)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
XHXYXQMZLRVWKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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